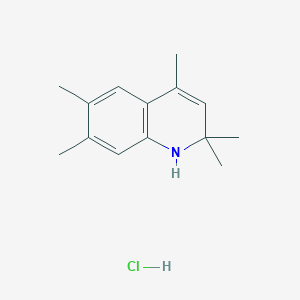

2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is often referred to as PMDQ or PQQHCl and is widely used in various fields of research, including biochemistry, biology, and pharmacology.

Applications De Recherche Scientifique

PMDQ has various scientific research applications due to its unique chemical properties. It is widely used as a redox cofactor in various enzymatic reactions, including glucose dehydrogenase and alcohol dehydrogenase. PMDQ is also used as a fluorescent probe for the detection of hydrogen peroxide and other reactive oxygen species. Additionally, PMDQ has been shown to exhibit neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mécanisme D'action

The mechanism of action of PMDQ is primarily based on its ability to act as a redox cofactor in various enzymatic reactions. PMDQ can undergo reversible oxidation and reduction reactions, which allows it to serve as an electron carrier in these reactions. Additionally, PMDQ has been shown to activate the transcription factor NF-κB, which plays a crucial role in regulating the immune response and inflammation.

Biochemical and Physiological Effects:

PMDQ has various biochemical and physiological effects that have been extensively studied in scientific research. It has been shown to enhance mitochondrial function and improve energy metabolism, which can lead to increased cellular energy production. PMDQ has also been shown to protect against oxidative stress and inflammation, which can contribute to the development of various diseases. Additionally, PMDQ has been shown to improve cognitive function and memory in animal studies, making it a potential candidate for the treatment of cognitive disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using PMDQ in lab experiments is its relatively low cost and ease of synthesis. Additionally, PMDQ has a long shelf life and is stable under various conditions, making it a convenient reagent for scientific research. However, one limitation of using PMDQ is its potential toxicity at high concentrations, which can affect the accuracy of experimental results. Therefore, it is important to use PMDQ at appropriate concentrations and take necessary safety precautions when handling this compound.

Orientations Futures

There are various future directions for the scientific research of PMDQ. One potential area of research is the development of PMDQ-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PMDQ could be further explored as a redox cofactor in enzymatic reactions and as a fluorescent probe for the detection of reactive oxygen species. Finally, the potential toxicity of PMDQ at high concentrations could be further investigated to ensure its safe use in scientific research.

Conclusion:

In conclusion, PMDQ is a unique chemical compound that has gained significant attention in scientific research due to its various applications and potential therapeutic benefits. Its ease of synthesis, stability, and low cost make it a convenient reagent for scientific research. However, its potential toxicity at high concentrations should be taken into consideration when handling this compound. Future research on PMDQ could lead to the development of novel therapeutics and further understanding of its biochemical and physiological effects.

Méthodes De Synthèse

The synthesis of PMDQ involves the reaction of 2,3,5,6-tetramethyl-1,4-benzoquinone with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form PMDQ hydrochloride. This synthesis method is relatively simple and efficient, making PMDQ readily available for scientific research purposes.

Propriétés

IUPAC Name |

2,2,4,6,7-pentamethyl-1H-quinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N.ClH/c1-9-6-12-11(3)8-14(4,5)15-13(12)7-10(9)2;/h6-8,15H,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYCDUQLCKTFSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(C=C2C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452295.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452297.png)

![2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B7452318.png)

![Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B7452342.png)

![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol;hydrobromide](/img/structure/B7452360.png)

![1-(bromomethyl)-1-methyl-4-(oxiran-2-ylmethyl)-2H-[1,3]thiazolo[3,2-a]benzimidazol-4-ium;perchlorate](/img/structure/B7452376.png)

![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate](/img/structure/B7452377.png)

![4-[2,5-dimethyl-3-[(Z)-(2-oxo-1-phenylindol-3-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B7452384.png)